N-(1-Methylcyclopentyl)benzamide
CAS No.: 107272-76-4
Cat. No.: VC18543262
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107272-76-4 |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | N-(1-methylcyclopentyl)benzamide |
| Standard InChI | InChI=1S/C13H17NO/c1-13(9-5-6-10-13)14-12(15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
| Standard InChI Key | UHXZKPJGQWZDTL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC1)NC(=O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
N-(1-Methylcyclopentyl)benzamide has the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol. Its structure consists of a benzamide core (a benzene ring bonded to a carboxamide group) modified by a 1-methylcyclopentyl moiety. The cyclopentyl group introduces steric hindrance, influencing reactivity and physical properties such as solubility and melting point.
Table 1: Predicted Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 120–125°C (estimated) |
| Boiling Point | 320–330°C (estimated) |
| Solubility in Water | Low (<1 g/L at 25°C) |
| LogP (Partition Coefficient) | ~2.8 (indicative of moderate lipophilicity) |
Synthetic Methodologies
The synthesis of N-(1-Methylcyclopentyl)benzamide typically involves condensation reactions between benzoic acid derivatives and amines. While direct literature on this specific compound is limited, analogous pathways from related benzamide syntheses provide a framework for its preparation.
Direct Amidation Using Carboxylic Acids and Amines
A common approach involves reacting benzoyl chloride with 1-methylcyclopentylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. This method yields high purity but requires stringent moisture control .
Catalytic Fixed-Bed Reactor Systems
Innovative methods adapted from fixed-bed reactor technologies, as described in patent CN101362707A, demonstrate scalable synthesis for structurally similar benzamides . Key parameters include:
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Catalyst: Solid acid catalysts (e.g., calcium hydroxide-phosphatic rock immobilized on activated carbon).
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Temperature: 140–250°C for optimal reaction kinetics.
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Pressure: 0.1–5.0 MPa to enhance reagent contact.
Table 2: Representative Reaction Conditions for Benzamide Synthesis
| Parameter | Range |
|---|---|
| Molar Ratio (Acid:Amine) | 1.0:1.0–15.0 |
| Solvent | Pimelinketone, NMP |
| Space Velocity | 0.1–20.0 h⁻¹ |
| Yield | 85–99% (reported for analogs) |
Chemical Reactivity and Functionalization
The amide group and aromatic ring in N-(1-Methylcyclopentyl)benzamide participate in characteristic reactions:
Hydrolysis
Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield benzoic acid and 1-methylcyclopentylamine. For example:
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration or sulfonation at the meta position due to the electron-withdrawing amide group.
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the amide to N-(1-methylcyclopentyl)benzylamine, a potential intermediate for pharmaceuticals.
Applications and Research Frontiers
Pharmaceutical Intermediate
Benzamide derivatives are explored for bioactivity in drug discovery. While specific studies on N-(1-Methylcyclopentyl)benzamide are sparse, analogs exhibit:
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Antimicrobial properties: Inhibition of bacterial cell wall synthesis .
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Neurological effects: Modulation of neurotransmitter receptors.
Agrochemical Development
The steric bulk of the 1-methylcyclopentyl group may enhance lipid solubility, improving pesticidal activity in crop protection agents.
Materials Science
As a monomer, it could contribute to thermally stable polyamides or coatings, though this remains speculative without empirical data.
Industrial and Environmental Considerations
Scalability Challenges
Fixed-bed reactors offer continuous production advantages but require catalyst regeneration cycles to maintain efficiency .
Environmental Impact
Solvent selection (e.g., pimelinketone vs. chlorobenzene) influences waste profiles. Green chemistry principles advocate for biodegradable solvents like ethylene glycol.
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